REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[C:20]([O:22][CH3:23])=[O:21].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(OCC)(=O)C>C(#N)C>[Br:1][CH2:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[C:20]([O:22][CH3:23])=[O:21]
|
Name
|
|
Quantity
|
0.748 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=CC=CC=C2C=C1)C(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of DCM and pentane with a gradient of 7.5-25%
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C2=CC=CC=C2C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.529 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |